molecular formula C18H17BrN2O3S2 B2461170 (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324297-68-8

(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2461170
CAS No.: 1324297-68-8
M. Wt: 453.37
InChI Key: LESWVNLCYPSCIW-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an intricate organic compound featuring multiple functional groups, including thiophene, benzothiazole, piperidine, and methanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone generally involves multi-step reactions starting from simple precursors:

  • Step 1: : Synthesis of 5-Bromothiophene-2-carboxylic acid from 2-thiophenecarboxylic acid via bromination.

  • Step 2: : Conversion of 5-Bromothiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride.

  • Step 3: : Coupling of 5-Bromothiophene-2-carbonyl chloride with 4-(6-methoxybenzo[d]thiazol-2-yl)oxy)piperidine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of each step for scale, including:

  • Use of continuous flow reactors for efficient bromination and acyl chloride formation.

  • Employing robust catalytic systems to ensure high yields and purity.

  • Implementing solvent recovery and recycling systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : It may undergo oxidation, particularly at the thiophene ring.

  • Reduction: : Reduction could occur at the carbonyl group, converting it into an alcohol.

  • Substitution: : Halogen substitution reactions can modify the bromine atom on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents might include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Typical halogenation reagents, such as N-bromosuccinimide (NBS), in the presence of light for radical bromination.

Major Products Formed

  • From oxidation: Formation of sulfone derivatives.

  • From reduction: Conversion to the corresponding alcohols.

  • From substitution: Other halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can serve as a building block in organic synthesis, providing a platform for developing new molecules with diverse functionalities.

Biology and Medicine

  • Pharmacological Potential: : The structure suggests potential bioactivity, making it a candidate for drug discovery, particularly in targeting neurological pathways or cancer research.

  • Biochemical Pathways: : Studies might explore its interaction with enzymes or receptors.

Industry

  • Material Science: : Could be used in the synthesis of organic electronic materials.

  • Chemical Sensors: : Its reactive groups could be employed in sensor technology to detect various analytes.

Mechanism of Action

Molecular Targets

The mechanism may involve interactions with specific proteins or enzymes, depending on the application context, such as binding to receptor sites or inhibiting enzyme activity.

Pathways Involved

Pathways could include modulation of neurotransmitter systems in neurological research or inhibition of particular signaling pathways in cancer research.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

  • (5-Fluorothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Uniqueness

Compared to its chlorinated or fluorinated analogs, (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone might exhibit different reactivity and binding properties due to the size and electronegativity of the bromine atom.

This article captures the intricate nature of this compound and explores its synthetic routes, reactions, and potential applications

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S2/c1-23-12-2-3-13-15(10-12)26-18(20-13)24-11-6-8-21(9-7-11)17(22)14-4-5-16(19)25-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWVNLCYPSCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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